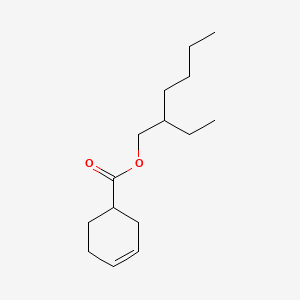

2-Ethylhexyl cyclohex-3-ene-1-carboxylate

Description

Contextualization of Cycloalkene Esters in Organic Chemistry and Materials Science

Cycloalkene esters are a class of organic compounds characterized by a cyclic alkene ring attached to an ester functional group. In organic chemistry, their synthesis is a classic example of several fundamental reactions. The cyclohexene (B86901) ring, for instance, is commonly formed through the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings. wikipedia.orgslideshare.net This [4+2] cycloaddition reaction involves a conjugated diene and a substituted alkene (a dienophile) to create the cyclohexene core with good stereochemical control. wikipedia.org The ester group can then be introduced through esterification of a carboxylic acid with an alcohol. rsc.org

In materials science, cycloalkene esters are valuable as monomers and building blocks for polymers. The presence of the double bond in the cycloalkene ring allows for polymerization, leading to the formation of various polymer chains. gantrade.com The properties of the resulting polymers, such as flexibility, durability, and thermal stability, can be tailored by the choice of the specific cycloalkene ester and any comonomers used. Furthermore, the ester group can influence the polymer's polarity, adhesion, and compatibility with other materials.

Research Significance and Potential Applications of 2-Ethylhexyl cyclohex-3-ene-1-carboxylate

The research significance of this compound stems from the combined properties of its constituent parts: the cyclohexene carboxylate moiety and the 2-ethylhexyl group. The cyclohexene ring provides a rigid and defined structure, while the 2-ethylhexyl group, a branched eight-carbon chain, is known to impart properties such as good solubility in organic media, low volatility, and excellent plasticizing efficiency. pacificspecialityoils.comkeytonenergy.com

Detailed Research Findings:

While specific research focused solely on this compound is limited, the known applications of related compounds provide strong indications of its potential uses.

Plasticizers: The 2-ethylhexyl group is a common component in many commercially important plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT). These molecules are added to polymers like PVC to increase their flexibility and durability. Given this, this compound is a potential candidate for use as a plasticizer, particularly in applications where the unique properties of the cyclohexene ring could offer advantages. google.com

Coatings and Resins: 2-Ethylhexyl esters, such as 2-ethylhexyl acrylate, are widely used as monomers in the production of polymers for paints and coatings. gantrade.comnih.gov These polymers often exhibit good water resistance, low-temperature flexibility, and weatherability. gantrade.com The incorporation of this compound into polymer formulations could potentially enhance adhesion and film formation due to the presence of the ester group and the branched alkyl chain. keytonenergy.com

Lubricants: 2-Ethylhexyl esters are also utilized as base oils and additives in lubricants. pacificspecialityoils.comatamanchemicals.com They can offer good thermal stability and lubricity. The structure of this compound suggests it could function as a synthetic lubricant base stock or as an additive to improve the performance of lubricating oils.

Fragrance Intermediates: Cyclohexene derivatives are known to be used in the fragrance industry. google.comfragranceconservatory.com For example, cyclohexyl esters can possess herbaceous, green, and fruity odors. rsc.org While the specific odor profile of this compound is not widely documented, it could serve as an intermediate in the synthesis of other fragrance compounds. google.com Research has shown that cyclohexyl esters can be synthesized from cyclohexene and carboxylic acids, highlighting a potential pathway for creating a variety of fragrance molecules. rsc.orgresearchgate.net

The synthesis of optically active 3-cyclohexene-1-carboxylic acid, a key precursor to the title compound, has been achieved through diastereoselective Diels-Alder reactions, which is significant for the production of chiral pharmaceuticals. acs.org This indicates a potential route to chiral derivatives of this compound for specialized applications. Further research into the specific properties and performance of this compound in various applications would be beneficial to fully realize its potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-3-5-9-13(4-2)12-17-15(16)14-10-7-6-8-11-14/h6-7,13-14H,3-5,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBVOBFENTULJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866999 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63302-64-7 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63302-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl cyclohex-3-ene-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Ethylhexyl Cyclohex 3 Ene 1 Carboxylate

Conventional Esterification Approaches

Traditional chemical synthesis of esters, including 2-Ethylhexyl cyclohex-3-ene-1-carboxylate, predominantly relies on the direct reaction of a carboxylic acid with an alcohol, often facilitated by a catalyst.

Direct acid-catalyzed esterification, a cornerstone of industrial ester production, involves the reaction of Cyclohex-3-ene-1-carboxylic acid with 2-Ethylhexanol in the presence of a strong acid catalyst. This reversible reaction, often referred to as Fischer-Speier esterification, requires the removal of water to drive the equilibrium towards the formation of the ester product.

Commonly used homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid (p-TSA). derpharmachemica.com Heterogeneous catalysts, such as acidic ion-exchange resins like Amberlyst 36, offer the advantage of easier separation from the reaction mixture. dergipark.org.tr The reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

While specific studies on the direct acid-catalyzed synthesis of this compound are not extensively documented in publicly available literature, analogous reactions provide insight into typical conditions. For instance, the esterification of acetic acid with 2-ethylhexanol using Amberlyst 36 has been studied, demonstrating the feasibility of using solid acid catalysts. dergipark.org.tr

For substrates that are sensitive to the harsh conditions of strong acid catalysis, the Steglich esterification offers a milder alternative. organic-chemistry.orgnih.gov This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. orgsyn.orgorganic-chemistry.org

The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. organic-chemistry.org DMAP, a highly effective nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. nih.gov

The choice of solvent is critical for the success of Steglich esterification. Aprotic solvents such as dichloromethane, diethyl ether, and acetonitrile (B52724) are commonly employed. orgsyn.org Optimization of the solvent system is crucial to ensure the solubility of the reactants and facilitate the precipitation of the DCU byproduct.

In both direct acid-catalyzed and Steglich esterification, the reaction conditions play a pivotal role in determining the yield and selectivity of the process.

For direct acid-catalyzed esterification:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as dehydration of the alcohol or polymerization of the cyclohexene (B86901) ring. In a study on a similar system, the activation energy for the acid-catalyzed esterification of 3-methylphthalic anhydride (B1165640) with 2-ethylhexanol was determined to be 79.5 kJ mol⁻¹. nih.gov

Catalyst Loading: Increasing the catalyst concentration can accelerate the reaction, but may also promote undesirable side reactions and increase the cost of purification.

Reactant Ratio: Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side and increase the conversion of the carboxylic acid. dergipark.org.tr

Water Removal: Continuous removal of water, for example, through azeotropic distillation with a suitable solvent like toluene, is essential for achieving high yields in this reversible reaction.

For Steglich esterification:

Steric Hindrance: The yield of the esterification can be significantly affected by the steric bulk of both the carboxylic acid and the alcohol. A study on the esterification of 2,5-cyclohexadiene-1-carboxylic acid with various alcohols showed a decrease in yield with more sterically hindered alcohols. orgsyn.org Given the branched nature of 2-ethylhexanol, this factor is particularly relevant.

Catalyst (DMAP) Concentration: A catalytic amount of DMAP (typically 3-10 mol%) is crucial for accelerating the reaction and suppressing the formation of N-acylurea, an unreactive byproduct. organic-chemistry.org

The following table summarizes findings from analogous esterification reactions that can inform the synthesis of this compound.

| Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Acid | 2-Ethylhexanol | Amberlyst 36 | None | 60-90 | Up to 97% conversion | dergipark.org.tr |

| 3-Methylphthalic Anhydride | 2-Ethylhexanol | Sulfuric Acid | None | Not specified | Not specified | nih.gov |

| 2,5-Cyclohexadiene-1-carboxylic acid | Methanol | DCC/DMAP | Dichloromethane | Room Temp. | 95 | orgsyn.org |

| 2,5-Cyclohexadiene-1-carboxylic acid | Ethanol | DCC/DMAP | Dichloromethane | Room Temp. | 84 | orgsyn.org |

| 2,5-Cyclohexadiene-1-carboxylic acid | Isopropanol | DCC/DMAP | Dichloromethane | Room Temp. | 75 | orgsyn.org |

Biocatalytic Synthesis Routes

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for the production of esters. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze esterification reactions under mild conditions.

The biocatalytic synthesis of this compound involves the use of a lipase (B570770) to catalyze the esterification between Cyclohex-3-ene-1-carboxylic acid and 2-Ethylhexanol. This approach avoids the use of harsh chemicals and high temperatures, often leading to higher purity products with minimal byproduct formation.

Immobilized lipases, such as Candida antarctica lipase B (CALB), often commercialized as Novozym 435, are widely used for their enhanced stability and reusability. researchgate.net The reaction is typically carried out in a solvent-free system or in a non-polar organic solvent to minimize the water activity, which can otherwise promote the reverse reaction of hydrolysis.

While specific research on the lipase-catalyzed synthesis of the target molecule is limited, numerous studies on the lipase-catalyzed production of other 2-ethylhexyl esters, such as 2-ethylhexyl palmitate, provide valuable insights into the optimization of reaction parameters. researchgate.netresearchgate.net

The following table presents data from the lipase-catalyzed synthesis of a representative 2-ethylhexyl ester, which can serve as a model for the synthesis of this compound.

| Carboxylic Acid | Alcohol | Lipase | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |

| Palmitic Acid | 2-Ethylhexanol | Fermase CALB 10000 | 1:5 | 60 | 120 min | 94.39 | researchgate.net |

| Palmitic Acid | 2-Ethylhexanol | Immobilized Eversa Transform 2.0 | Not specified | 55 | Not specified | 97 | researchgate.net |

A significant advantage of using enzymes is their inherent selectivity.

Regioselectivity: Lipases generally exhibit high regioselectivity, preferentially catalyzing reactions at specific positions in a molecule. In the context of polyol esters, many lipases are sn-1,3 selective, meaning they preferentially hydrolyze or form esters at the primary hydroxyl groups. dss.go.thnih.gov For a simple monofunctional substrate like Cyclohex-3-ene-1-carboxylic acid, this type of regioselectivity is not a primary concern. However, lipases also show selectivity for primary over secondary alcohols. nih.govnsf.gov Since 2-ethylhexanol is a primary alcohol, it is a suitable substrate for lipase-catalyzed esterification.

Enantioselectivity: Cyclohex-3-ene-1-carboxylic acid is a chiral molecule, existing as a racemic mixture of two enantiomers. Lipases are chiral catalysts and can often differentiate between the enantiomers of a racemic substrate, leading to a kinetic resolution. researchgate.net This means that one enantiomer may be converted to the ester at a much faster rate than the other, allowing for the production of enantioenriched esters and the recovery of the unreacted, enantioenriched carboxylic acid. The enantioselectivity of a lipase is highly dependent on the specific enzyme, the structure of the substrate, and the reaction medium. researchgate.netuclouvain.be For example, Candida antarctica lipase B has shown excellent enantioselectivity in the resolution of various chiral carboxylic acids and alcohols. uclouvain.be This property could be harnessed to produce enantiomerically pure forms of this compound.

Alternative Synthetic Pathways

Beyond traditional methods, several alternative synthetic pathways are being explored to enhance the efficiency and sustainability of this compound production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. sciepub.comrsc.orgmdpi.com Unlike conventional heating where heat is transferred through the vessel walls, microwave irradiation directly interacts with the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.com This can result in dramatically reduced reaction times, often from hours to minutes, and improved yields. researchgate.netsciepub.com

For the synthesis of this compound, microwave-assisted esterification of cyclohex-3-ene-1-carboxylic acid with 2-ethylhexanol would be a direct application of this technology. Studies on the microwave-assisted synthesis of other esters, including a 2-oxo-substituted-phenyl-cyclohex-3-enecarboxylic acid ethyl ester, have demonstrated the viability of this approach for cyclohexene derivatives. researchgate.netresearchgate.net The use of a catalyst, such as a solid acid or an organocatalyst, can further enhance the reaction rate under microwave conditions. mdpi.com

Table 2: Illustrative Comparison of Conventional vs. Microwave-Assisted Esterification

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours sciepub.com | Minutes researchgate.netsciepub.com |

| Energy Input | High | Lower mdpi.com |

| Heating Mechanism | Conduction and convection | Direct dielectric heating mdpi.com |

| Temperature Gradient | Can be significant | More uniform |

| Yield | Often moderate | Can be higher sciepub.com |

Transesterification offers an alternative route to this compound. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For instance, methyl cyclohex-3-ene-1-carboxylate could be reacted with 2-ethylhexanol to yield the desired product and methanol.

This method is widely used in the production of various esters and can be catalyzed by acids, bases, or enzymes. researchgate.net The choice of catalyst and reaction conditions, such as temperature and the removal of the alcohol byproduct, are crucial for achieving high conversion rates. Lipase-catalyzed transesterification of primary alcohols has been shown to be a viable and enantioselective process. researchgate.net

The development of novel catalytic systems is a frontier in chemical synthesis, aiming for higher efficiency, selectivity, and sustainability.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. They offer several advantages, including being metal-free, less sensitive to air and moisture, and often providing high stereoselectivity. For the synthesis of this compound, an organocatalyst could be employed to activate the carboxylic acid or the alcohol, facilitating the esterification reaction. While specific applications to this particular ester are yet to be widely reported, the field of organocatalysis is rapidly expanding to include a wide range of transformations.

Bimetallic Oxides: Bimetallic oxide catalysts, which contain two different metal oxides, can exhibit unique catalytic properties due to the synergistic effects between the two metals. mdpi.com These materials can be designed to have specific acidic or basic sites, making them potentially effective catalysts for esterification reactions. Supported iron oxide nanoparticles, for example, have been shown to be efficient and recoverable catalysts for the esterification of various carboxylic acids. mdpi.com Research into bimetallic systems for the synthesis of esters from cyclic carboxylic acids could lead to the development of highly active and robust catalysts for the production of this compound. The cooperative action of two different metals can also enable novel reaction pathways, such as the decarbonylative heteroarylation of carboxylic acids using a bimetallic copper and palladium system. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylhexyl palmitate |

| 2-ethylhexyl 2-methylhexanoate |

| Candida antarctica lipase B (Novozym 435) |

| Cyclohex-3-ene-1-carboxylic acid |

| 2-ethylhexanol |

| 2-oxo-substituted-phenyl-cyclohex-3-enecarboxylic acid ethyl ester |

| Methyl cyclohex-3-ene-1-carboxylate |

| Methanol |

| Iron oxide |

| Copper |

| Palladium |

Reaction Mechanisms and Chemical Transformations of 2 Ethylhexyl Cyclohex 3 Ene 1 Carboxylate

Hydrolysis Mechanisms

The ester linkage in 2-Ethylhexyl cyclohex-3-ene-1-carboxylate is a key site for hydrolytic cleavage, which can be initiated by chemical or enzymatic catalysts. This process results in the formation of cyclohex-3-ene-1-carboxylic acid and 2-ethylhexanol.

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium Studies

While specific kinetic studies for the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the mechanism can be inferred from established principles of ester hydrolysis. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Kinetic studies on related compounds, such as methyl cyclohexane-mono- and -di-carboxylates, have been performed to understand the influence of conformation and structure on reactivity. chemspider.com For esters involving sterically hindered alcohols like 2-ethylhexanol, the rate of hydrolysis can be influenced by steric factors that affect the approach of the nucleophile. researchgate.netyoutube.com

Enzymatic Hydrolysis Pathways and Enzyme Specificity (e.g., Carboxylesterases like E. coli Esterase BioH)

Enzymatic hydrolysis of esters is a widespread biological process catalyzed by enzymes such as carboxylesterases and lipases. nih.govwikipedia.org These enzymes are crucial in the metabolism of xenobiotics and endogenous compounds. nih.govwikipedia.org

A notable example of enzyme specificity involves the esterase BioH from Escherichia coli. Research has demonstrated that this enzyme can be engineered for the enantioselective hydrolysis of methyl (S)-3-cyclohexene-1-carboxylate, a compound structurally very similar to the carboxylic acid moiety of the target molecule. tandfonline.com This biocatalytic route is significant for producing chiral precursors for pharmaceuticals. tandfonline.com In one study, an engineered BioH mutant (Mu3) was used for the kinetic resolution of racemic methyl-3-cyclohexene-1-carboxylate, showing a preference for one enantiomer. tandfonline.com

The activity of such enzymes can be influenced by reaction conditions. For instance, the addition of surfactants like Tween 80 was found to enhance the activity of the engineered BioH enzyme. tandfonline.com

Furthermore, studies on the hydrolysis of di-(2-ethylhexyl) phthalate (B1215562) (DEHP), which contains the same 2-ethylhexyl ester group, have shown that it can be hydrolyzed by various lipases, including those from the pancreas and adipose tissue. nih.gov This indicates that the 2-ethylhexyl ester portion of the molecule is a viable substrate for certain hydrolytic enzymes. Carboxylesterases found in human liver and skin are also known to metabolize fatty esters of 2-ethylhexanol. nih.gov A novel carboxylesterase, EstYZ5, belonging to the hormone-sensitive lipase (B570770) (HSL) family, has also been identified with catalytic activity towards DEHP. researchgate.net

Table 1: Kinetic Parameters of Engineered E. coli Esterase BioH (Mu3) for a Related Substrate

Data adapted from a study on the resolution of methyl (R,S)-3-cyclohexene-1-carboxylate. tandfonline.com

| Substrate | Condition | Conversion Rate (at 15 min) | Time to Equilibrium |

|---|---|---|---|

| Methyl (R,S)-3-cyclohexene-1-carboxylate | Optimized (w/ 2.5% Tween 80) | 21% | 120 min |

| Methyl (R,S)-3-cyclohexene-1-carboxylate | Before Optimization | 10% | Not specified |

Factors Influencing Hydrolytic Stability of the Ester Bond

The stability of the ester bond in this compound against hydrolysis is influenced by several structural and environmental factors.

Steric Hindrance: The presence of branched chains in either the alcohol or the acid moiety of an ester can sterically hinder the approach of a nucleophile (like water or a hydroxide (B78521) ion) to the carbonyl carbon, thus slowing the rate of hydrolysis. The 2-ethylhexyl group is a branched alcohol, which contributes to increased hydrolytic stability compared to its straight-chain isomer, n-octanol. youtube.com This steric effect is a key principle in designing hydrolytically stable lubricant esters.

Electronic Effects: The electronic nature of the groups attached to the ester functionality can influence stability. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to hydrolysis, while electron-donating groups can have the opposite effect.

pH: The rate of hydrolysis is highly dependent on pH. It is generally slowest in the neutral pH range and is catalyzed by both acids and bases.

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Studies comparing different esters have shown that increasing the steric bulk around the ester linkage generally enhances hydrolytic stability. For example, creating an ester from an acid with branching at the alpha-position can significantly slow down hydrolysis.

Oxidation and Reduction Pathways

The cyclohexene (B86901) ring in this compound is the primary site for oxidation and reduction reactions, leading to a variety of transformation products.

Oxidative Degradation Mechanisms of the Cyclohexene Ring (e.g., Hydroxyl Radical Addition, Ozonolysis)

Hydroxyl Radical Addition: In atmospheric or aqueous environments, highly reactive hydroxyl radicals (•OH) can initiate the degradation of unsaturated compounds. unito.it The reaction of •OH with the cyclohexene ring likely proceeds via electrophilic addition to the carbon-carbon double bond. This addition forms a hydroxycyclohexyl radical intermediate. copernicus.org In the presence of oxygen, this radical can further react to form peroxy radicals, leading to a cascade of reactions that can result in the formation of highly oxidized products, including ring-opened compounds like aldehydes and dicarboxylic acids. copernicus.org The reaction of hydroxyl radicals with organic compounds is a key process in atmospheric chemistry and water treatment. unito.it

Ozonolysis: Ozone (O₃) is a powerful oxidizing agent that readily cleaves carbon-carbon double bonds. masterorganicchemistry.com The ozonolysis of the cyclohexene ring in this compound is expected to proceed through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. masterorganicchemistry.commasterorganicchemistry.com Subsequent workup of the ozonide under reductive conditions (e.g., using zinc and water or dimethyl sulfide) would cleave the ring, yielding a linear C6 dialdehyde (B1249045) still attached to the 2-ethylhexyl ester group. masterorganicchemistry.comyoutube.com Oxidative workup (e.g., with hydrogen peroxide) would lead to the formation of a dicarboxylic acid product. masterorganicchemistry.com The ozonolysis of cyclohexene itself is a well-established reaction that produces 1,6-hexanedial. doubtnut.com

Reductive Transformations of this compound

Chemical Reduction: The double bond in the cyclohexene ring can be reduced through catalytic hydrogenation. This standard organic transformation typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. researchgate.net This reaction would convert this compound into 2-Ethylhexyl cyclohexanecarboxylate, effectively saturating the ring while leaving the ester group intact. The reduction of carboxylic acids and esters themselves to alcohols requires more powerful reducing agents like lithium aluminum hydride (LAH). libretexts.orgyoutube.com

Microbial Reduction: Under anaerobic conditions, microorganisms can utilize alternative metabolic pathways for the degradation of cyclic compounds. Studies on the bacterium Syntrophus aciditrophicus have shown that it can metabolize cyclohex-1-ene carboxylate. nih.gov The pathway likely involves the reduction of the cyclohexene ring. In syntrophic cultures, cyclohexane (B81311) carboxylate has been identified as a key intermediate in the metabolism of benzoate, suggesting that the reduction of the unsaturated ring is a feasible biotransformation. nih.govkarger.com It is plausible that this compound could undergo a similar fate, where after initial enzymatic hydrolysis to cyclohex-3-ene-1-carboxylic acid, the unsaturated ring is reduced by microbial action. researchgate.netnih.gov

Table 2: Summary of Potential Chemical Transformations

| Reaction Type | Reagent/Condition | Primary Site of Reaction | Expected Product(s) |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Ester Linkage | Cyclohex-3-ene-1-carboxylic acid + 2-Ethylhexanol |

| Enzymatic Hydrolysis | Carboxylesterases / Lipases | Ester Linkage | Cyclohex-3-ene-1-carboxylic acid + 2-Ethylhexanol |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O | Cyclohexene C=C bond | Ring-opened dialdehyde ester |

| Hydroxyl Radical Addition | •OH, O₂ | Cyclohexene C=C bond | Various oxidized and ring-opened products |

| Catalytic Hydrogenation | H₂, Pd/C | Cyclohexene C=C bond | 2-Ethylhexyl cyclohexanecarboxylate |

| Microbial Reduction | Anaerobic microbes | Cyclohexene C=C bond | Cyclohexanecarboxylic acid (after hydrolysis) |

Electrophilic and Radical Addition Reactions to the Cyclohexene Moiety

The carbon-carbon double bond within the cyclohexene ring is the most reactive site in the this compound molecule. This functionality serves as a locus for both electrophilic and radical addition reactions, allowing for extensive chemical modification.

Mechanistic Studies of Addition Reactions

The reactions involving the cyclohexene double bond are governed by well-established chemical principles. Mechanistic studies on cyclohexene and its derivatives provide a framework for understanding the reactivity of this compound.

Electrophilic Addition: The π electrons of the double bond act as a nucleophile, attacking an electrophile (E+). libretexts.org This process typically proceeds through a two-step mechanism. libretexts.org

Formation of a Carbocation Intermediate: The electrophile adds to one of the carbons of the double bond, forming a new sigma bond. This leaves the other carbon with a positive charge, creating a carbocation intermediate. libretexts.org The stability of this carbocation influences the reaction's regioselectivity. For the cyclohexene ring, the secondary carbocation formed is relatively stable. libretexts.org

Nucleophilic Attack: A nucleophile (Nu-) then attacks the electron-deficient carbocation, forming a second sigma bond and resulting in the final addition product. libretexts.org

Radical Addition: Radical reactions at the double bond are initiated by a radical species. These reactions are often seen in the presence of radical initiators (e.g., peroxides) or under photolytic conditions. The mechanism typically involves a chain reaction:

Initiation: A radical initiator generates a reactive radical species.

Propagation: The radical adds to the cyclohexene double bond, creating a new carbon-centered radical intermediate. This radical can then react with another molecule to propagate the chain.

Termination: Two radical species combine to end the chain reaction.

Studies on the reaction of radicals with electron-deficient alkenes, generated via photoredox catalysis from carboxylic acids, demonstrate a viable pathway for forming carbon-carbon bonds through radical addition. wikipedia.org

Derivatization via Cyclohexene Ring Functionalization (e.g., Halogenation, Fluorofunctionalization)

The double bond in the cyclohexene ring is a versatile handle for introducing new functional groups, thereby altering the molecule's physical and chemical properties.

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond is a classic electrophilic addition reaction. For instance, the bromination of cyclohexene yields 1,2-dibromocyclohexane. nih.gov This reaction proceeds via a cyclic bromonium ion intermediate, which leads to anti-addition of the two bromine atoms.

Fluorofunctionalization: Introducing fluorine atoms can significantly modify a molecule's properties. Studies on highly functionalized cyclohexane derivatives have explored their behavior under various fluorinating conditions. google.com For example, using reagents like Deoxofluor on diol derivatives of cyclohexane has been investigated, showing that the reaction's outcome is highly dependent on the substrate's stereochemistry and the reaction conditions. google.com The stereochemical arrangement of existing functional groups can deeply influence the selectivity of these transformations. google.com

Below is a table summarizing potential derivatization reactions at the cyclohexene moiety.

| Reaction Type | Reagents | Product Type | Significance |

| Hydrogenation | H₂, Pd/C | 2-Ethylhexyl cyclohexane-1-carboxylate | Saturation of the ring, increases stability. |

| Halogenation | Br₂, Cl₂ | Dihalo-cyclohexane derivative | Intermediate for further synthesis. |

| Epoxidation | m-CPBA, H₂O₂ | Epoxidized derivative | Can act as a plasticizer and acid scavenger. |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Hydroxy-cyclohexane derivative | Introduction of a hydroxyl group. |

| Oxidative Cleavage | O₃, then DMS or Zn/H₂O | Dicarbonyl compound | Breaks the ring to form linear difunctional monomers. |

| Fluorination | Deoxofluor, DAST | Fluoro-cyclohexane derivative | Modifies electronic properties and stability. google.com |

Role in Polymer and Material Science

This compound and its derivatives are relevant in the field of polymer science, primarily as components in plasticized formulations and as potential building blocks for novel polymer structures.

Evaluation of this compound as a Plasticizer Component

Plasticizers are additives that increase the flexibility and durability of polymers like polyvinyl chloride (PVC). researchgate.net While direct evaluation data for this compound is limited, extensive research on its saturated analogue, di(2-ethylhexyl) 1,2-cyclohexane dicarboxylate (DEHCH or DOCH), provides significant insight. DEHCH is a well-established non-phthalate plasticizer used in sensitive applications. plaschina.com.cnkinampark.com

PVC formulations plasticized with DEHCH show comparable mechanical properties to those plasticized with the common phthalate plasticizer DEHP. kinampark.com The performance of DEHCH and related bio-based plasticizers in PVC has been characterized by their thermal and mechanical properties. plaschina.com.cn

Comparative Properties of PVC Plasticized with Different Esters The following table includes data for related cyclohexane-based plasticizers to infer the potential performance.

| Property | PVC + DEHP (Reference) | PVC + DEHCH (DOCH) | PVC + Epoxidized Oleate (EPO) |

| Tensile Strength (MPa) | 15.2 | ~15-16 | 13.5 |

| Elongation at Break (%) | 350 | ~350-380 | 410 |

| Thermal Stability | Good | Good | Improved |

Source: Data compiled and adapted from studies on DEHCH and bio-based plasticizers. plaschina.com.cnkinampark.com

The unsaturated bond in this compound offers a site for modification. For instance, epoxidation of the double bond would yield a molecule that can function as a co-plasticizer and a thermal stabilizer (acid scavenger) in PVC, a common strategy used with epoxidized vegetable oils.

Chemical Modifications for Covalent Integration into Polymer Structures

Covalently integrating the cyclohexene ester structure into a polymer backbone can lead to materials with unique properties. However, direct polymerization through the cyclohexene double bond is often challenging.

Ring-Opening Metathesis Polymerization (ROMP): This is a powerful method for polymerizing cyclic olefins. However, the ring strain of cyclohexene is generally considered too low for it to undergo successful ROMP, which limits this pathway for direct polymerization. fiveable.me

Functionalization for Polycondensation: A more viable strategy involves chemically modifying the molecule to create monomers suitable for other types of polymerization.

Oxidative Cleavage: Ozonolysis of the cyclohexene double bond would break the ring, yielding a difunctional molecule (a dialdehyde or dicarboxylic acid, depending on the workup). This new linear monomer, containing the original ester side chain, could then be used in condensation polymerization to form polyesters or polyamides.

Diels-Alder Chemistry: The molecule itself is a product of a Diels-Alder reaction. researchgate.net The reversibility of the Diels-Alder reaction is a key feature used in developing self-healing and recyclable polymers. mdpi.com By designing systems where the this compound core can be part of a reversible cross-linking network, it could be integrated into dynamic covalent polymer systems.

Grafting Reactions: The double bond can also serve as a site for grafting onto existing polymer chains via radical-initiated processes, effectively tethering the molecule to a polymer backbone.

Environmental Fate and Degradation Studies of 2 Ethylhexyl Cyclohex 3 Ene 1 Carboxylate

Biodegradation Pathways and Kinetics

Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of complex molecules by microorganisms into simpler substances.

The initial and most critical step in the biodegradation of 2-Ethylhexyl cyclohex-3-ene-1-carboxylate is the enzymatic hydrolysis of its ester bond. This reaction is primarily carried out by esterases and carboxylesterases, which are ubiquitous enzymes produced by a wide range of microorganisms. These enzymes catalyze the cleavage of the ester linkage, yielding 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid.

Studies on structurally analogous compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), provide significant insights into this process. For instance, various bacterial strains have been identified that produce esterases capable of hydrolyzing the ester bonds in DEHP. nih.govacs.orgresearchgate.netmdpi.commdpi.com A novel esterase, GoEst15, isolated from Gordonia sp., has demonstrated broad substrate specificity, including the ability to hydrolyze DEHP to its monoalkyl phthalate. nih.govacs.org Similarly, bacterial degradation of phthalate esters is known to proceed through the action of esterases, which break down the esters into phthalate isomers. researchgate.net This enzymatic action is a common pathway for the breakdown of ester-containing compounds in the environment.

The general mechanism for the enzymatic hydrolysis of this compound can be represented as follows:

This compound + H₂O --(Esterase/Carboxylesterase)--> 2-Ethylhexanol + Cyclohex-3-ene-1-carboxylic acid

The rate and extent of biodegradation of this compound are influenced by several factors, including its molecular structure and prevailing environmental conditions.

Environmental Conditions:

pH: The pH of the environment can significantly affect both microbial activity and the stability of the compound. Studies on the biodegradation of trans-4-methyl-1-cyclohexane carboxylic acid, a related compound, have shown that the maximum specific growth rate of degrading bacteria can be influenced by pH, with some studies indicating higher rates in neutral to alkaline conditions. nih.govresearchgate.net

Temperature: Temperature affects microbial metabolic rates. For related compounds, optimal degradation temperatures have been observed, with lower temperatures generally leading to slower biodegradation rates. nih.gov

Oxygen Availability: The availability of oxygen is a critical factor. Aerobic degradation pathways are typically more efficient for many organic compounds. In anaerobic conditions, the degradation of the cyclohexane (B81311) ring, a potential metabolite, follows different and often slower pathways. researchgate.netnih.govnih.gov

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is essential for microbial growth and enzymatic activity. rsc.org

As previously mentioned, the initial biodegradation of this compound is expected to yield 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid . The subsequent environmental fate of these primary metabolites is crucial for a complete understanding of the compound's environmental impact.

Fate of 2-Ethylhexanol: 2-Ethylhexanol is a relatively simple alcohol that is expected to be readily biodegradable by a wide variety of microorganisms through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways.

Fate of Cyclohex-3-ene-1-carboxylic acid: The degradation of the cyclohexane ring structure is a more complex process. Under aerobic conditions, bacteria can hydroxylate and subsequently open the ring, leading to aliphatic dicarboxylic acids that can be further metabolized. nih.gov For instance, the degradation of n-alkylcyclohexanes can lead to the formation of cyclohexanecarboxylic acid, which is then transformed into benzoic acid via 1-cyclohexene-1-carboxylic acid. nih.gov Under anaerobic conditions, the degradation of cyclohexane carboxylic acid involves different enzymatic pathways, often converging with the metabolism of aromatic compounds. researchgate.netnih.govnih.govnih.gov Studies on Syntrophus aciditrophicus have shown that cyclohex-1-ene carboxylate can be metabolized, with pimelate (B1236862) and glutarate detected as intermediates. nih.gov

A proposed biodegradation pathway for this compound is presented below:

Table 1: Proposed Biodegradation Pathway| Step | Precursor | Enzyme/Process | Product(s) |

|---|---|---|---|

| 1 | This compound | Esterase/Carboxylesterase | 2-Ethylhexanol and Cyclohex-3-ene-1-carboxylic acid |

| 2a | 2-Ethylhexanol | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Further oxidized metabolites |

Abiotic Degradation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

The ester linkage in this compound is susceptible to abiotic hydrolysis, which is the cleavage of the bond by reaction with water. The rate of this reaction is highly dependent on the pH of the aqueous environment. Ester hydrolysis is generally catalyzed by both acids (low pH) and bases (high pH), with the rate being slowest at neutral pH. Therefore, in acidic or alkaline waters, the abiotic hydrolysis of this compound may be a more significant degradation pathway. Esters derived from strong carboxylic acids are more readily hydrolyzed. rsc.org

Photolytic degradation, or photolysis, is the breakdown of molecules by light. The direct photolysis of this compound by sunlight is expected to be limited, as similar compounds like DEHP are not readily removed by this process. mdpi.com However, indirect photolysis can be a more significant degradation pathway. In the atmosphere and in sunlit surface waters, highly reactive species such as hydroxyl radicals (•OH) are formed through photochemical reactions. These radicals can react with and initiate the degradation of organic molecules. epa.gov The degradation of DEHP in aqueous solution has been shown to be enhanced by advanced oxidation processes that generate hydroxyl radicals, such as UV/O₃ and UV/H₂O₂. researchgate.netresearchgate.netmui.ac.ir It is plausible that this compound would also be susceptible to oxidation by photochemically produced hydroxyl radicals. The double bond in the cyclohexene (B86901) ring could be a primary site for such an attack.

Table 2: Summary of Environmental Degradation Processes

| Process | Description | Key Factors | Expected Significance |

|---|---|---|---|

| Biodegradation | Enzymatic breakdown by microorganisms. | Microbial populations, temperature, pH, oxygen, nutrients. | Likely a major degradation pathway. |

| Abiotic Hydrolysis | Cleavage of the ester bond by water. | pH (catalyzed by acid and base). | Potentially significant in acidic or alkaline waters. |

| Photolysis | Breakdown by light. | Light intensity, presence of photosensitizers and reactive species (e.g., •OH). | Direct photolysis is likely minor; indirect photolysis may contribute to degradation. |

Atmospheric Oxidation Processes and Reaction with Atmospheric Radicals (e.g., Hydroxyl Radicals, Ozone)

The atmospheric fate of this compound is primarily governed by its reaction with atmospheric oxidants, owing to the presence of a carbon-carbon double bond within the cyclohexene ring. This double bond is a reactive site for electrophilic attack by radicals such as hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Ozone (Ozonolysis): Ozone is capable of cleaving the carbon-carbon double bond of the cyclohexene ring in a process known as ozonolysis. masterorganicchemistry.com The initial reaction forms an unstable primary ozonide (a molozonide), which then rearranges to a more stable ozonide. masterorganicchemistry.com Subsequent cleavage of this ozonide under oxidative conditions, which are common in the atmosphere, breaks open the ring. This process typically converts the carbon atoms of the original double bond into more oxidized functional groups. For a cyclic alkene like the one in this compound, this cleavage results in a linear dicarbonyl compound. masterorganicchemistry.com Further oxidation, for instance by hydrogen peroxide (H₂O₂) present in the atmosphere, can convert any resulting aldehyde groups into carboxylic acids. masterorganicchemistry.com

Reaction with Hydroxyl Radicals: Hydroxyl radicals are highly reactive and play a significant role in the degradation of many organic compounds in the troposphere. While specific rate constants for the reaction of hydroxyl radicals with this compound are not readily available, the reaction is expected to be rapid due to the presence of the double bond and multiple abstractable hydrogen atoms. Carboxylic acids, which can be transformation products, are known to react with hydroxyl radicals, though often at slower rates than compounds with C=C double bonds. inl.gov The degradation of related compounds like Di(2-ethylhexyl) phthalate (DEHP) in the atmosphere has been studied, indicating that photolysis and radical reactions are key degradation pathways. epa.gov

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is dictated by its physicochemical properties, which influence its partitioning between air, water, soil, and biota.

Volatilization from Water and Soil

The potential for a chemical to volatilize is influenced by its vapor pressure and its Henry's Law constant. As a relatively large ester molecule with a molecular weight of 238.37 g/mol , this compound is expected to have a low vapor pressure. nih.gov Compounds with similar structural features, such as the plasticizer Di-(2-ethylhexyl) phthalate (DEHP), are known to be persistent in soil and water environments, suggesting limited volatility. mdpi.commdpi.com The degradation of DEHP in soil and water by microorganisms is a significant removal process, implying that the compound can reside in these compartments long enough for biological processes to occur. mdpi.com By analogy, this compound is likely to have low to moderate volatility from water and soil surfaces.

Adsorption to Sediment and Suspended Particulate Matter

The presence of the long, branched 2-ethylhexyl alkyl chain imparts significant hydrophobicity (lipophilicity) to the molecule. This characteristic strongly suggests that this compound will preferentially adsorb to organic matter in soil, sediment, and suspended particulate matter in aquatic systems. Highly hydrophobic organic compounds tend to partition out of the water column and accumulate in sediments, which then act as an environmental sink. nih.gov For instance, other organic UV filters and plasticizers with high hydrophobicity readily accumulate in sediment. mdpi.com This behavior is also observed for the flame retardant bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH), for which soils and sediments are considered the ultimate environmental sink. nih.gov

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from all exposure routes (water, food, sediment) and accumulates to a concentration higher than that in the surrounding environment. ecetoc.org A key indicator for bioaccumulation potential is the octanol-water partition coefficient (log Kₒw), with values greater than 3 often triggering further assessment. nih.gov

While a measured log Kₒw for this compound is not available in the reviewed literature, its structure, containing a large alkyl ester group, suggests high lipophilicity and thus a potential for bioaccumulation. Studies on other chemicals containing the 2-ethylhexyl group support this assessment. For example, the UV filter 2-Ethylhexyl-4-dimethylaminobenzoate (EHDAB) and the flame retardant bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate (TBPH) have been shown to bioaccumulate in aquatic organisms. mdpi.comresearchgate.net

The potential for bioaccumulation can be quantified using the Biota-Sediment Accumulation Factor (BSAF), which relates the concentration of a chemical in an organism to its concentration in the sediment. Research on compounds analogous to this compound provides insight into its potential BSAF values.

Interactive Table: Bioaccumulation Data for Structurally Related Compounds

These data indicate that substances with a 2-ethylhexyl group can accumulate in sediment-dwelling organisms. nih.govmdpi.comresearchgate.net Therefore, this compound is also considered to have a potential for bioaccumulation in aquatic food webs.

Environmental Impact Assessment of this compound and its Transformation Products

An environmental impact assessment considers the potential effects arising from the compound's persistence, distribution, and the properties of its degradation products.

The parent compound, this compound, is likely to be persistent in anaerobic sediments due to its hydrophobicity, while being susceptible to degradation in aerobic environments and the atmosphere. Its primary environmental risk is associated with its potential to bioaccumulate in aquatic organisms, which could lead to trophic magnification in the food web. mdpi.com

The transformation products of this compound could have significantly different environmental properties.

Atmospheric Oxidation Products: As discussed, ozonolysis would cleave the cyclohexene ring, likely forming a more water-soluble, linear dicarboxylic acid or dialdehyde (B1249045). masterorganicchemistry.com These products would have lower bioaccumulation potential but could contribute to atmospheric acidity.

Hydrolysis Products: The ester linkage can be hydrolyzed by microbial action, similar to the degradation of DEHP. mdpi.com This would release 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid . 2-ethylhexanol has a specific migration limit from food contact materials, indicating some level of regulatory concern. researchgate.net

Metabolic Products: The cyclohexene carboxylate moiety, once cleaved, may undergo further metabolism. Studies on the degradation of cyclohex-1-ene carboxylate by bacteria show that it can be metabolized to compounds such as pimelate and glutarate, which are then broken down further via β-oxidation. nih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | - |

| Di-(2-ethylhexyl) phthalate | DEHP |

| bis(2-ethylhexyl)-3,4,5,6-tetrabromophthalate | TBPH |

| 2-Ethylhexyl-4-dimethylaminobenzoate | EHDAB |

| mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate | TBMEHP |

| bis(2-ethylhexyl)cyclohexane-1,4-dicarboxylate | DEHCH |

| Ozone | O₃ |

| Hydrogen peroxide | H₂O₂ |

| 2-ethylhexanol | 2-EH |

| Cyclohex-3-ene-1-carboxylic acid | - |

| Cyclohex-1-ene carboxylate | - |

| Pimelate | - |

Ecotoxicological and Mechanistic Toxicology Studies of 2 Ethylhexyl Cyclohex 3 Ene 1 Carboxylate

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity or toxicity of chemical compounds based on their molecular structure. numberanalytics.com The underlying principle is that the properties and, consequently, the toxicity of a chemical are correlated with its structural and physicochemical features. numberanalytics.com This approach is vital for rapidly assessing the potential hazards of chemicals, reducing the reliance on animal testing, and prioritizing substances for further empirical investigation. numberanalytics.comeuropa.eu

The development of a robust QSAR model is a multi-step process that begins with the collection and curation of a high-quality dataset of chemicals with known toxicity values. numberanalytics.com For esters, this involves compiling toxicity data from various studies to create a representative training set. Once the data is assembled, molecular descriptors are calculated for each compound, and statistical or machine learning algorithms are used to build a model that links these descriptors to the observed toxicity. numberanalytics.com

Validation is a critical step to ensure the model's reliability and predictive power. uniroma1.it This is typically achieved through:

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the toxicity of that excluded compound. nih.gov The consistency of these predictions is assessed using statistical metrics like the cross-validated coefficient of determination (q² or Q²). uniroma1.itnih.gov

External Validation: The model's predictive capability is tested on an independent set of compounds (a test set) that was not used during the model development phase. nih.gov The correlation between the predicted and actual toxicity values for this external set, often measured by the coefficient of determination (R²), indicates the model's real-world applicability. uniroma1.it

In a study developing a QSAR model for the aquatic toxicity of aliphatic esters, a dataset of 48 compounds was divided into a training set (34 compounds) and a test set (14 compounds). nih.govresearchgate.net The resulting model demonstrated strong predictive ability, which was confirmed through both internal and external validation methods. nih.govresearchgate.net Such models are considered acceptable for predictive purposes when they meet certain statistical thresholds, for instance, a q² and R² value greater than 0.6. uniroma1.it

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Typical Use | Good Model Indication |

|---|---|---|---|

| R² | Coefficient of determination. Represents the proportion of the variance in the dependent variable (toxicity) that is predictable from the independent variables (descriptors). | Measures the goodness-of-fit for the training set and predictive power for the test set. | Values closer to 1.0 indicate a better fit. |

| Q² or q² | Cross-validated coefficient of determination. | Measures the predictive ability of the model through internal cross-validation. | A high Q² (e.g., > 0.6) suggests good predictive power and robustness. |

| RMSE | Root Mean Square Error. | Measures the standard deviation of the prediction errors (residuals). | A lower RMSE value indicates a better fit of the model to the data. |

| F-value | Fisher's F-test value. | Assesses the overall significance of the regression model by comparing the model's variance to the variance of the residuals. | A high F-value indicates a statistically significant model. |

Molecular descriptors are numerical values that quantify the physicochemical, topological, or structural properties of a molecule. numberanalytics.com The selection of appropriate descriptors is crucial for building an accurate QSAR model. For esters like 2-Ethylhexyl cyclohex-3-ene-1-carboxylate, descriptors can be categorized into several classes:

Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., connectivity indices, Balaban index).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these describe electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and superdelocalizability. europa.eu

Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (log Kₒw), which quantifies lipophilicity, and molecular weight (MW). oasis-lmc.org

Autocorrelation Descriptors: These encode physicochemical properties based on the molecular graph, providing a 3D representation of the molecule's structure. taylorfrancis.com

The process of selecting the most relevant descriptors often involves algorithms like the Genetic Algorithm (GA) combined with Multiple Linear Regression (MLR). nih.gov This helps to avoid overfitting and creates a more parsimonious and interpretable model by identifying the smallest set of descriptors that can effectively predict the toxic endpoint. nih.gov For predicting the toxicity of esters, studies have shown that a combination of just a few key descriptors can yield a highly predictive model. nih.govresearchgate.net Machine learning methods, particularly non-linear and cluster-then-predict approaches, have also proven effective in modeling toxicity using molecular descriptors. peercommunityjournal.orgbiorxiv.org

The ciliated protozoan Tetrahymena pyriformis is a widely used model organism in ecotoxicological studies due to its sensitivity to a broad range of chemicals and the availability of extensive toxicity databases. researchgate.netoasis-lmc.org The endpoint typically measured is the 50% inhibitory growth concentration (IGC₅₀), which is the concentration of a substance that inhibits the growth of 50% of the test population over a specified period. oasis-lmc.org

For many simple esters, the primary mechanism of toxic action in ciliates is nonpolar narcosis, where the toxicity is directly related to the chemical's ability to partition into biological membranes. researchgate.net This relationship is often well-described by a QSAR model based on the octanol-water partition coefficient (log Kₒw). researchgate.net One such model for nonpolar narcosis in T. pyriformis is:

log IGC₅₀⁻¹ = 0.79 (log Kₒw) - 1.93 researchgate.net

This equation demonstrates that for narcotic esters, toxicity increases with increasing lipophilicity (higher log Kₒw). researchgate.net QSAR models developed specifically for aliphatic esters against T. pyriformis have shown high predictive accuracy, with R² values of approximately 0.90, confirming their utility in predicting the aquatic toxicity of this chemical class. nih.govresearchgate.netoasis-lmc.org These models can effectively predict the toxicity of compounds like this compound by relating their structural features to their potential to cause harm in aquatic environments. nih.govresearchgate.net

Mechanistic Insights into Biological Activity

Beyond predictive modeling, understanding the specific molecular interactions and metabolic transformations of a compound is essential for a complete toxicological assessment.

Carboxylesterases (CEs) are a ubiquitous family of enzymes found in most organisms, from bacteria to humans. americanpharmaceuticalreview.com Their primary function is the hydrolysis of ester-containing compounds into their corresponding alcohol and carboxylic acid components. americanpharmaceuticalreview.comnih.gov This metabolic process is generally considered a detoxification pathway, as it often converts more lipophilic parent compounds into more water-soluble metabolites that are more easily eliminated from the body. americanpharmaceuticalreview.com

Given its chemical structure, this compound is a substrate for carboxylesterases. The interaction would involve the enzymatic cleavage of the ester bond, as depicted below:

This compound + H₂O --(Carboxylesterase)--> Cyclohex-3-ene-1-carboxylic acid + 2-Ethylhexanol

The metabolic fate of this compound in a biological system is expected to proceed via two main pathways, targeting the ester linkage and the aliphatic and alicyclic portions of the molecule.

Ester Hydrolysis: As discussed, the initial and most significant metabolic step is the hydrolysis of the ester bond by carboxylesterases, yielding Cyclohex-3-ene-1-carboxylic acid and 2-Ethylhexanol. americanpharmaceuticalreview.com

Oxidation of the 2-Ethylhexyl group: The resulting 2-Ethylhexanol can undergo further oxidation. This pathway is analogous to the metabolism of other 2-ethylhexyl-containing compounds like Di(2-ethylhexyl)phthalate (DEHP). researchgate.net The metabolism involves sequential oxidation of the alkyl chain, including hydroxylation at various positions (e.g., ω and ω-1 oxidation) followed by further oxidation to form carboxylic acid derivatives. researchgate.net

Metabolism of the Cyclohexene (B86901) Ring: The Cyclohex-3-ene-1-carboxylic acid metabolite can also be further transformed. Studies on the metabolism of similar structures, such as cyclohex-1-ene carboxylate by microorganisms, show a pathway involving hydration of the double bond to form a hydroxycyclohexane derivative. nih.gov This is followed by dehydrogenation to a ketocyclohexane intermediate, which then undergoes hydrolytic ring cleavage to form an open-chain dicarboxylic acid like pimelyl-CoA. nih.gov A similar pathway involving hydration, oxidation, and potential ring-opening is plausible for the cyclohexene moiety of the title compound. Additionally, reactions like epoxidation of the double bond in the cyclohexene ring can occur, leading to the formation of reactive intermediates that can be further metabolized. nih.gov

Table 2: Summary of Potential Metabolic Pathways

| Moiety | Initial Reaction | Key Enzymes | Resulting Metabolites |

|---|---|---|---|

| Ester Linkage | Hydrolysis | Carboxylesterases | Cyclohex-3-ene-1-carboxylic acid, 2-Ethylhexanol |

| 2-Ethylhexyl Group | Oxidation (Hydroxylation) | Cytochrome P450 (CYP) monooxygenases | Hydroxylated 2-ethylhexanol derivatives, further oxidized acids |

| Cyclohexene Ring | Hydration / Epoxidation | Hydratases / Monooxygenases | Hydroxycyclohexane carboxylic acid, Epoxidized derivatives, Ring-opened dicarboxylic acids |

Cellular and Molecular Mechanisms of Action related to Ester Metabolism

The primary metabolic pathway for esters like this compound in biological systems is enzymatic hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, which are present in various tissues, including the liver, plasma, and gastrointestinal tract. The hydrolysis of this compound would cleave the ester bond, resulting in the formation of 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid.

The subsequent metabolic fate and toxicological actions are then determined by these individual transformation products.

2-Ethylhexanol Metabolism and Mechanisms:

Following its release, 2-ethylhexanol is further metabolized. A key metabolic step is the oxidation of the primary alcohol to form 2-ethylhexanoic acid. wikipedia.org This metabolite is considered to be the primary driver of the developmental toxicity associated with 2-ethylhexanol. wikipedia.org Studies on the structurally similar plasticizer, di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown that its metabolite, 2-ethylhexanol, can induce hepatotoxicity. nih.govresearchgate.net Inhalation exposure to 2-ethylhexanol in mice has been shown to cause an increase in liver weight and transient lipid accumulation. nih.gov

Cyclohex-3-ene-1-carboxylic Acid Metabolism:

Specific studies on the metabolism of cyclohex-3-ene-1-carboxylic acid in mammals are limited. However, research on the microbial metabolism of a closely related compound, cyclohex-1-ene carboxylate, by Syntrophus aciditrophicus has shown that it can be metabolized under anaerobic conditions. nih.gov The metabolic pathway involves hydration of the double bond to form 2-hydroxycyclohexane carboxylate, which is then further oxidized. nih.gov While this occurs in microorganisms, it suggests a potential pathway for the environmental fate and degradation of the cyclohexene moiety.

Assessment of Transformation Products' Potential Toxicity

Toxicity of 2-Ethylhexanol:

2-Ethylhexanol has been studied for its toxicological effects. It exhibits low acute toxicity but is associated with other health concerns. wikipedia.org It is recognized as a volatile organic compound (VOC) that can contribute to indoor air quality issues, leading to respiratory irritation. wikipedia.orgresearchgate.net The primary concern with 2-ethylhexanol exposure is its potential for developmental toxicity, specifically an increased incidence of skeletal malformations in fetuses, which is attributed to its metabolite, 2-ethylhexanoic acid. wikipedia.org Furthermore, it is considered harmful to aquatic life with long-lasting effects. basf.com

Toxicity Data for 2-Ethylhexanol:

| Endpoint | Species | Value | Reference |

| Acute Oral LD50 | Rat | 2,047 mg/kg | basf.com |

| Acute Dermal LD50 | Rabbit | > 3,000 mg/kg | |

| Acute Inhalation LC50 | Rat | > 0.89 - <= 5.3 mg/l (4h) | basf.com |

| Skin Irritation | - | Causes skin irritation | basf.com |

| Eye Irritation | - | Causes serious eye irritation | basf.com |

| Aquatic Toxicity | - | Harmful to aquatic life | basf.com |

| Developmental Toxicity | - | Linked to skeletal malformations | wikipedia.org |

Toxicity of Cyclohex-3-ene-1-carboxylic Acid:

There is a significant lack of publicly available toxicological data for cyclohex-3-ene-1-carboxylic acid. Its structural similarity to other cyclic carboxylic acids suggests it would likely be of low to moderate toxicity. However, without specific studies, its potential to cause systemic toxicity, irritation, or sensitization remains uncharacterized. The microbial metabolism studies suggest it can be degraded in the environment. nih.gov

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl Cyclohex 3 Ene 1 Carboxylate

Chromatographic Techniques

Chromatography is indispensable for separating 2-Ethylhexyl cyclohex-3-ene-1-carboxylate from impurities, reaction byproducts, and its stereoisomers. Various chromatographic methods are employed to achieve distinct analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity, Composition, and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and composition of this compound. The compound's volatility makes it well-suited for GC analysis, where it is separated from other volatile and semi-volatile components based on its boiling point and interaction with the stationary phase of the GC column. jmchemsci.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

For routine purity analysis, a standard GC method would utilize a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The temperature program would be optimized to ensure the separation of the main compound from any starting materials, such as 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid, or byproducts from the esterification process. The purity is determined by the relative area of the main peak in the chromatogram.

GC-MS is also critical for identifying degradation products. researchgate.net Potential degradation pathways include hydrolysis of the ester bond, leading to the formation of 2-ethylhexanol and cyclohex-3-ene-1-carboxylic acid, or oxidation at the double bond of the cyclohexene (B86901) ring. The mass spectra of these degradation products can be identified by comparing them to spectral libraries or by interpreting their fragmentation patterns. For instance, the fragmentation of the parent molecule would likely involve the loss of the 2-ethylhexyl group and characteristic cleavages of the cyclohexene ring. rsc.org

Table 1: Representative GC-MS Parameters for Analysis

| Parameter | Value |

| Instrument | GC-MS System (e.g., Agilent, Shimadzu) |

| Column | AB innowax (30 m x 0.25 mm ID, 0.25 µm film) or similar |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.15 mL/min) |

| Injection Mode | Splitless or Split |

| Injector Temp. | 250 °C |

| Oven Program | Initial 100 °C for 1 min, ramp to 270 °C at 10 °C/min, hold for 25 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 m/z |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a complementary technique used for the quantitative analysis and purification of this compound, especially when dealing with less volatile impurities or thermally sensitive compounds. A reversed-phase HPLC method is typically employed for this type of ester. scispace.com

In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol and water. sielc.com Gradient elution, where the proportion of the organic solvent is gradually increased, is often used to ensure efficient separation of compounds with varying polarities. scispace.com Detection is typically achieved using an ultraviolet (UV) detector. Since the cyclohexene double bond and the ester carbonyl group are the primary chromophores, detection is usually set at a low wavelength, such as 210 nm, to achieve adequate sensitivity. The method can be validated for linearity, precision, and accuracy to ensure reliable quantification. scispace.com

Table 2: Typical HPLC Method Parameters

| Parameter | Value |

| System | HPLC with UV or Diode-Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 60% B, increase to 100% B over 10 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 35 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

Chiral Chromatography for Enantiomeric Purity Assessment in Asymmetric Syntheses

The structure of this compound contains two chiral centers: one at carbon 1 of the cyclohexene ring and another at carbon 2 of the ethylhexyl group. This results in the existence of four possible stereoisomers. When the compound is produced through asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee). Chiral chromatography is the primary method for separating and quantifying these enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica support, are highly effective for separating a wide range of chiral compounds, including esters. mdpi.comacs.org The separation can be performed using normal-phase HPLC with mobile phases like n-hexane/alcohol mixtures or by Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 modified with an alcohol co-solvent. mdpi.com SFC is often preferred as a "green" alternative that can provide faster and more efficient separations. mdpi.com

Spectroscopic Methods

Spectroscopic methods are used to elucidate the molecular structure of this compound and to monitor reactions by identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules. ethernet.edu.etweebly.com Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals corresponding to the protons in the cyclohexene ring and the ethylhexyl chain can be observed. The olefinic protons of the cyclohexene ring are expected to appear in the downfield region (δ 5.5-6.0 ppm). The proton at the C1 position of the ring, adjacent to the ester group, would likely be a complex multiplet around δ 2.5-2.8 ppm. The protons of the ethylhexyl group would show characteristic signals, including a multiplet for the CH group and overlapping signals for the various CH₂ groups, with two triplets for the terminal methyl groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ester carbonyl carbon (C=O) gives a characteristic signal in the far downfield region (δ 170-175 ppm). The two sp² carbons of the C=C double bond in the ring would appear around δ 120-130 ppm. The remaining sp³ carbons of the cyclohexene ring and the ethylhexyl chain would resonate in the upfield region (δ 10-70 ppm).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Olefinic CH=CH | 5.5 - 5.8 | m | 2H |

| O-CH₂ (ethylhexyl) | 3.9 - 4.1 | m | 2H |

| CH-C=O (cyclohexene) | 2.5 - 2.8 | m | 1H |

| Allylic CH₂ (cyclohexene) | 2.2 - 2.4 | m | 2H |

| Ring CH₂ | 1.8 - 2.1 | m | 4H |

| CH (ethylhexyl) | 1.5 - 1.7 | m | 1H |

| Chain CH₂ (ethylhexyl) | 1.2 - 1.4 | m | 8H |

| Chain CH₃ (ethylhexyl) | 0.8 - 1.0 | t | 6H |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 173 - 176 |

| CH=CH (olefinic) | 124 - 128 |

| O-CH₂ (ethylhexyl) | 65 - 68 |

| CH-C=O (cyclohexene) | 40 - 43 |

| CH (ethylhexyl) | 38 - 41 |

| Chain/Ring CH₂ | 22 - 35 |

| Chain CH₃ | 10 - 15 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Reaction Monitoring